molecular formula C8H14N2 B1462688 1-(Prop-2-yn-1-yl)piperidin-4-amine CAS No. 1153254-89-7

1-(Prop-2-yn-1-yl)piperidin-4-amine

Cat. No. B1462688
CAS RN: 1153254-89-7
M. Wt: 138.21 g/mol
InChI Key: RMHJYIMLQALGFS-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)piperidin-4-amine is a chemical compound with a molecular weight of 138.21 . It is a powder in physical form and has a structure that includes 24 bonds - 10 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 triple bond, 1 six-membered ring, and 2 secondary amines (aliphatic) .


Molecular Structure Analysis

The molecular structure of 1-(Prop-2-yn-1-yl)piperidin-4-amine includes a six-membered piperidine ring with a prop-2-yn-1-yl group and an amine group attached . The InChI code for the compound is 1S/C8H14N2/c1-2-5-10-8-3-6-9-7-4-8/h1,8-10H,3-7H2 .


Physical And Chemical Properties Analysis

1-(Prop-2-yn-1-yl)piperidin-4-amine is a powder at room temperature . It has a molecular weight of 138.21 . The InChI code for the compound is 1S/C8H14N2/c1-2-5-10-8-3-6-9-7-4-8/h1,8-10H,3-7H2 .

Scientific Research Applications

Chemical Synthesis

“1-(Prop-2-yn-1-yl)piperidin-4-amine” is used in the synthesis of various chemical compounds . It’s a key intermediate in the production of a wide range of chemicals .

Stereospecific Synthesis

The compound is involved in the Sandmeyer reaction of differently C-2 substituted N - (prop-2-yn-1-ylamino)pyridines, an efficient, mild, new and practical method for the stereospecific synthesis of (E)- exo -halomethylene bicyclic pyridones bearing the imidazo [1,2- a ]pyridine heterocyclic ring system .

Antifungal Activity

Research has indicated potential antifungal activity associated with “1-(Prop-2-yn-1-yl)piperidin-4-amine” and its derivatives . This suggests potential applications in the development of new antifungal treatments .

Photosensitizers

Both the starting material and the product act as photosensitizers in the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen in the absence of an external photosensitizer . This suggests potential applications in photochemistry .

Energy Transfer

The compound plays an important role in energy transfer processes. In particular, it’s involved in the generation of 1 O 2 and O 2 ˙ − through energy transfer and a single electron transfer pathway .

Drug Development

Given its various chemical properties and potential biological activities, “1-(Prop-2-yn-1-yl)piperidin-4-amine” could be a valuable compound in the development of new drugs. Its potential antifungal activity , for example, could be leveraged in the creation of new antifungal medications.

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . The safety data sheet (SDS) provides more detailed safety information .

properties

IUPAC Name

1-prop-2-ynylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-2-5-10-6-3-8(9)4-7-10/h1,8H,3-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHJYIMLQALGFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Prop-2-yn-1-yl)piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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